molecular formula C5H10In B3131033 Cyclopentadienylindium (I) CAS No. 34822-89-4

Cyclopentadienylindium (I)

Cat. No.: B3131033
CAS No.: 34822-89-4
M. Wt: 184.95 g/mol
InChI Key: OOHGQQIAQJXRJG-UHFFFAOYSA-N
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Description

Historical Context of Low-Valent Organoindium Compounds

The exploration of organoindium chemistry has historically been dominated by compounds in the +3 oxidation state. However, the report of cyclopentadienylindium(I) in 1957 marked a pivotal moment, introducing the first well-characterized low-valent organoindium compound. wikipedia.orgvaluates.com This discovery opened a new chapter in organometallic chemistry, demonstrating that indium could form stable compounds in a +1 oxidation state, a feature that becomes more prominent for the heavier elements in Group 13 due to the inert pair effect. libretexts.orgwikipedia.org The synthesis of CpIn, typically achieved through the reaction of indium(I) chloride with cyclopentadienyllithium (B8815766), provided a more accessible route to study the fundamental properties and reactivity of In(I). wikipedia.orgrsc.org

The characterization of CpIn paved the way for the investigation of other low-valent organoindium species and their potential applications. valuates.com These compounds are of interest for their unique reactivity and their utility in various chemical transformations, including as precursors for semiconducting materials and in catalysis. valuates.comscribd.com The study of CpIn and its derivatives continues to be an active area of research, contributing to a deeper understanding of structure, bonding, and reactivity in low-valent main group organometallic chemistry. barnesandnoble.com

Significance of Cyclopentadienylindium (I) as a Half-Sandwich Complex

Cyclopentadienylindium(I) is a classic example of a half-sandwich complex, a structural motif where a metal center is bound to a single cyclic polyhapto ligand. wikipedia.orgwikipedia.org In the gaseous phase, CpIn exists as a monomer with the indium atom situated on the five-fold symmetry axis of the cyclopentadienyl (B1206354) ring. wikipedia.orgcdnsciencepub.com This "open-faced" geometry is a defining characteristic of half-sandwich compounds and suggests potential for high reactivity. wikipedia.orgwvu.edu

The bonding in CpIn involves the interaction of the π-electrons of the cyclopentadienyl anion with the 5s and 5p orbitals of the indium(I) cation. wikipedia.org This interaction leads to a structure that is distinct from the more common sandwich complexes, such as ferrocene, which feature a metal atom situated between two parallel aromatic rings. The structural parameters of gaseous CpIn have been determined by electron diffraction, revealing key bond distances. researchgate.net

In the solid state, CpIn adopts a polymeric structure consisting of zigzag chains of alternating indium atoms and cyclopentadienyl rings. wikipedia.org This polymeric arrangement highlights the ability of the indium center to interact with more than one Cp ligand, a feature that influences its physical and chemical properties. The study of CpIn's structure has provided valuable insights into the nature of metal-ligand interactions in half-sandwich complexes.

Unique Aspects of Indium(I) within Group 13 Organometallic Chemistry

The chemistry of Group 13 elements, which include boron, aluminum, gallium, indium, and thallium, is marked by a trend of increasing stability of the +1 oxidation state as one moves down the group. libretexts.orgwikipedia.org While boron and aluminum chemistry is dominated by the +3 oxidation state, indium exhibits a rich chemistry in both the +1 and +3 states. libretexts.orgthieme-connect.de Thallium, the heaviest stable element in the group, predominantly exists in the +1 oxidation state. wikipedia.org

Cyclopentadienylindium(I) exemplifies the stability of the In(I) state in an organometallic framework. wikipedia.org Its existence and reactivity contrast with the organometallic compounds of lighter Group 13 elements. For instance, while volatile hydrides are common for boron, stable indium hydrides are rare. wikipedia.orgthieme-connect.de The ability of indium to form stable low-valent organometallic compounds like CpIn has spurred research into their use in synthesis. acs.orgcdnsciencepub.com For example, CpIn has been demonstrated as a reagent for carbon-carbon bond formation in aqueous media. acs.orgcdnsciencepub.com The unique reactivity of In(I) compounds, often differing from their In(III) counterparts, makes them valuable tools in synthetic chemistry and materials science. valuates.combarnesandnoble.com

Table 1: Physical and Structural Properties of Cyclopentadienylindium(I)

Property Value
Chemical Formula C₅H₅In
Molar Mass 179.913 g/mol wikipedia.org
Appearance Off-white to light yellow crystalline solid strem.comcymitquimica.com
Sublimation Point 50 °C at 0.01 mm Hg strem.comamericanelements.com
Gas Phase Structure Monomeric half-sandwich (C₅ᵥ symmetry) wikipedia.orgresearchgate.net
Solid State Structure Polymeric zigzag chains wikipedia.org
In-C distance (gas phase) 2.621 ± 0.005 Å researchgate.net
C-C distance (gas phase) 1.427 ± 0.007 Å researchgate.net

Table 2: Comparison of Structural Features of Cyclopentadienylindium(I) and its Derivatives in the Solid State

Compound Centroid-In-Centroid Angle (°) In-Centroid-In Angle (°) Interstrand In-In Interactions
In(C₅H₅) 128.02 176.99 Yes dtic.mil
In(C₅H₄Me) 130.66 179.74 Yes dtic.mil
In(C₅H₄SiMe₃) 131.78 175.94 No dtic.milresearchgate.net
In(C₅H₄CMe₃) 128.2 173.40 No dtic.mil

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C5H10.In/c1-2-4-5-3-1;/h1-5H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHGQQIAQJXRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC1.[In]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10In
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34822-89-4
Record name Cyclopentadienylindium(I)
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Synthetic Methodologies for Cyclopentadienylindium I and Its Derivatives

Metathetical Reactions for Cyclopentadienylindium (I) Preparation

A primary and effective method for preparing Cyclopentadienylindium(I) involves a metathetical reaction. This approach is noted for its simplicity and efficiency compared to earlier synthetic routes. rsc.org

The synthesis of Cyclopentadienylindium(I) is readily achieved through the reaction of indium(I) chloride (InCl) with cyclopentadienyllithium (B8815766) (CpLi). wikipedia.org This reaction is a straightforward metathesis where the chloride on indium is exchanged for the cyclopentadienyl (B1206354) group from the lithium reagent, resulting in the formation of CpIn and lithium chloride (LiCl) as a byproduct. wikipedia.org

The general reaction is as follows: InCl + CpLi → CpIn + LiCl wikipedia.org

This method has also been adapted for the synthesis of substituted CpIn derivatives by using appropriately substituted cyclopentadienyllithium reagents. dtic.milresearchgate.net

An improved and simplified synthesis of Cyclopentadienylindium(I) involves the metathetical reaction of indium(I) chloride with cyclopentadienyllithium in a diethyl ether slurry. rsc.org This method represents a significant enhancement over previous synthetic procedures, offering a more convenient route to CpIn. rsc.orgresearchgate.net The use of diethyl ether as the solvent facilitates the reaction and the isolation of the product.

Synthesis of Substituted Cyclopentadienylindium (I) Complexes

The synthesis of substituted Cyclopentadienylindium(I) complexes typically follows a similar metathetical approach to the parent compound, utilizing substituted cyclopentadienyllithium reagents. The nature of the substituent on the cyclopentadienyl ring can significantly influence the properties and structure of the resulting organoindium complex. hhu.de

The general strategy for synthesizing substituted CpIn complexes involves the reaction of InCl with a lithium salt of a substituted cyclopentadiene (B3395910). This method has been successfully employed to create a variety of derivatives with different steric and electronic properties. The choice of the substituted cyclopentadienyl ligand is crucial as it can lead to complexes with greater stability compared to those with less-substituted ligands. hhu.de

(Tertiary-butyl)cyclopentadienylindium(I) (In(C₅H₄CMe₃)) is synthesized by reacting indium(I) chloride with (tertiary-butyl)cyclopentadienyllithium (Li(C₅H₄CMe₃)) in diethyl ether. dtic.milresearchgate.netdtic.mil This reaction yields the colorless, crystalline indium(I) product in a high yield of approximately 90%. dtic.mil The product has been thoroughly characterized using various analytical techniques, including elemental analysis, IR and ¹H NMR spectroscopy, and single-crystal X-ray diffraction. dtic.mildtic.mil

Table 1: Synthesis of (Tertiary-butyl)cyclopentadienylindium(I)

Reactants Solvent Product Yield

The synthesis of (trimethylsilyl)cyclopentadienylindium(I) (In(C₅H₄SiMe₃)) can be achieved through the reaction of InCl with the corresponding lithium reagent, Li(C₅H₄SiMe₃). researchgate.net An alternative route involves the reaction of cyclopentadienyltrimethyltin (C₅H₅SnMe₃) with InCl in diethyl ether, which produces In(C₅H₅) and Me₃SnCl in good yields. researchgate.net The solid-state structure of In(C₅H₄SiMe₃) consists of infinite zigzag chains. researchgate.net

Pentabenzylcyclopentadienylindium(I) ([In(C₅(CH₂Ph)₅)]) is prepared from the reaction of InCl and pentabenzylcyclopentadienyllithium ((PhCH₂)₅C₅Li) in diethyl ether at room temperature. hhu.de This reaction can sometimes be accompanied by the reduction of InCl to indium metal as a side reaction. hhu.de The resulting complex, [In(C₅(CH₂Ph)₅)], forms quasi-dimeric units with a notable In-In distance of 363.1 pm. hhu.dedtic.mil This particular derivative is noted for its increased stability due to the bulky pentabenzylcyclopentadienyl ligand. hhu.de

Table 2: Synthesis of Trimethylsilyl- and Pentabenzylcyclopentadienylindium(I)

Product Reactants Solvent Key Structural Feature
In(C₅H₄SiMe₃) InCl, Li(C₅H₄SiMe₃) Not specified in provided context Infinite zigzag chains researchgate.net

Rigorous Reaction Environment Requirements for High Purity

The synthesis of high-purity Cyclopentadienylindium (I) (CpIn) and its derivatives is critically dependent on the establishment and maintenance of a strictly controlled reaction environment. Due to the compound's extreme sensitivity to atmospheric components, particularly oxygen and moisture, rigorous exclusion of these elements is paramount to prevent decomposition and ensure the integrity of the final product. dtic.mil The production of high-purity CpIn, which is essential for applications such as the fabrication of indium-containing semiconductors, necessitates meticulous attention to environmental parameters. openpr.comgoogle.com

The primary requirement is the use of inert atmosphere techniques throughout the synthesis and handling processes. dtic.mil This is typically achieved using a Schlenk line or a glove box. A Schlenk line provides a highly controlled environment by allowing for the alternation between a vacuum and a supply of high-purity inert gas, such as argon or nitrogen, to manipulate reagents and reaction mixtures without exposure to air. ossila.commdpi.com Similarly, glove boxes offer an enclosed workspace filled with an inert gas, providing a safe and stable environment for handling these air-sensitive materials. ossila.com All glassware used in the synthesis must undergo stringent preparation, which involves being flame-heated under a dynamic vacuum to eliminate any adsorbed moisture. dtic.mil

The choice of solvent is another critical factor. The solvents must be anhydrous and deoxygenated prior to use. Ethers are commonly employed, with diethyl ether being a frequently cited solvent for the metathetical reaction between an indium(I) halide and a cyclopentadienyl-alkali metal salt. dtic.milresearchgate.netrsc.org Other polar aprotic solvents such as tetrahydrofuran (B95107) (THF), ethylene (B1197577) glycol dimethyl ether, and dioxane have also been utilized. google.comgoogle.com The solvent must effectively dissolve the reactants while being inert to them and facilitating the precipitation of byproducts like lithium chloride, which aids in product separation. rsc.orgwikipedia.org

Temperature control is equally vital for a successful synthesis. While some preparations are conducted at room temperature, specific temperature regimes are often required to control reaction kinetics and prevent the thermal decomposition of the product. dtic.mil For instance, certain organometallic reactions are performed at very low temperatures, such as -78 °C (the sublimation point of dry ice), to manage exothermic processes or to favor the formation of a specific kinetic product. units.it Following the reaction, purification is often achieved through vacuum sublimation, which takes advantage of the compound's volatility. dtic.mil This step also requires precise temperature and pressure control to effectively separate the pure CpIn from non-volatile impurities and precursor residues. google.com

The table below summarizes the essential environmental controls for the synthesis of Cyclopentadienylindium (I).

Table 1: Summary of Environmental Requirements for CpIn Synthesis
Parameter Requirement Rationale Source
Atmosphere High-purity inert gas (e.g., Argon, Nitrogen) Prevents oxidation and hydrolysis of CpIn and its precursors. dtic.mil, mdpi.com
Moisture Level Anhydrous conditions (<1 ppm H₂O) CpIn is extremely sensitive to water, which leads to rapid decomposition. dtic.mil
Oxygen Level Anoxic conditions (<1 ppm O₂) Prevents oxidation of the Indium(I) center. dtic.mil
Apparatus Schlenk line or Glove Box To maintain an inert atmosphere throughout the experiment. ossila.com

| Glassware | Flame-dried under vacuum before use | To remove all traces of adsorbed water. | dtic.mil |

The following table details typical solvents and temperature conditions used in the synthesis of CpIn and its derivatives.

Table 2: Typical Reaction Solvents and Temperature Conditions

Compound Reactants Solvent Temperature Purification Method Source
Cyclopentadienylindium(I) InCl, Li(C₅H₅) Diethyl ether Room Temperature Vacuum Sublimation rsc.org, dtic.mil
Cyclopentadienylindium(I) InCl₃, Na(C₅H₅) Tetrahydrofuran Not specified Vacuum Sublimation (~50 °C) google.com
(t-butyl)cyclopentadienylindium(I) InCl, Li(C₅H₄CMe₃) Diethyl ether Room Temperature Dynamic Sublimation (-196 °C) dtic.mil

Structural Elucidation and Bonding Theories of Cyclopentadienylindium I

Solid-State Structural Characterization

In the solid state, cyclopentadienylindium (I) adopts a polymeric structure, a feature confirmed through X-ray crystallography. wikipedia.orgwikipedia.org This polymeric nature contrasts sharply with its monomeric existence in the vapor phase.

The solid-state structure of CpIn is characterized by polymeric, infinite zigzag chains composed of alternating indium atoms and cyclopentadienyl (B1206354) (Cp) rings. wikipedia.orgeurekalert.orgmdpi.com This arrangement is a common motif among related cyclopentadienyl derivatives, although variations exist depending on the substituents on the Cp ring. dtic.mil In the case of unsubstituted CpIn, these chains form a distinctive "zigzag" pattern. wikipedia.org

Within the polymeric chain, each cyclopentadienyl ring is effectively "inversely sandwiched" between two indium atoms. dtic.mil These indium atoms interact with the opposite faces of the C₅H₅⁻ ring, oriented nearly perpendicular to the ring's plane. wikipedia.org Conversely, each indium atom is coordinated to two separate Cp rings. wikipedia.org This coordination leads to a specific geometry within the chain. The angle formed between the two rings interacting with a single indium atom (centroid-In-centroid) is approximately 128°. wikipedia.org More precise measurements have reported this angle as 128.02°. dtic.mil

ParameterValueReference
Centroid-In-Centroid Angle~128° (128.02°) wikipedia.org, dtic.mil
In-Centroid-In Angle176.99° dtic.mil

This interactive table summarizes key geometrical parameters of the polymeric chain in solid-state Cyclopentadienylindium (I).

The arrangement of the zigzag chains in the crystal lattice allows for potential interactions between indium atoms on adjacent strands. For cyclopentadienylindium(I), X-ray diffraction studies have identified short inter-strand In---In interactions. dtic.mil Each indium atom in the CpIn polymer is positioned 3.986(1) Å away from two other indium atoms in neighboring chains. dtic.mil This distance is significantly longer than typical In-In bond lengths, suggesting weak interactions. nstl.gov.cn The nature and number of these inter-strand interactions vary among substituted cyclopentadienylindium(I) compounds; for example, the trimethylsilyl (B98337) derivative, In(C₅H₄SiMe₃), exhibits no such inter-strand interactions. dtic.mil

CompoundInter-strand In---In Distance (Å)Number of Interactions per In atomReference
In(C₅H₅)3.986(1)2 dtic.mil
In(C₅H₄Me)3.986(1)1 dtic.mil
In(C₅H₄SiMe₃)None0 dtic.mil
In(C₅Me₅)3.963(1) & 3.943(1)(Hexameric Cluster) dtic.mil

This interactive table compares the indium-indium interactions across different cyclopentadienylindium(I) derivatives.

Gas-Phase Molecular Structure

In the vapor phase, the polymeric structure of CpIn dissociates, and the compound exists as a discrete monomer. wikipedia.org The structure of this monomer has been definitively established by gas-phase electron diffraction studies. cdnsciencepub.comresearchgate.net

The gas-phase structure of cyclopentadienylindium(I) is a monomeric "open-faced half-sandwich" or "piano-stool" complex. researchgate.netacs.orguga.edu In this configuration, the indium atom is positioned on the central axis of the aromatic cyclopentadienyl anion (C₅H₅⁻). wikipedia.org Electron diffraction data have provided precise measurements for the interatomic distances in this half-sandwich molecule. nstl.gov.cnresearchgate.net

ParameterBond Distance (Å)Reference
Indium-Carbon (In-C)2.621 ± 0.005 researchgate.net
Carbon-Carbon (C-C)1.427 ± 0.007 researchgate.net

This interactive table presents the key bond lengths for the monomeric, gas-phase structure of Cyclopentadienylindium (I) as determined by electron diffraction.

An interesting feature observed is that the C-H bonds of the cyclopentadienyl ring are bent slightly out of the carbon ring plane, away from the indium atom, by about 4.5°. researchgate.net Theoretical calculations suggest that the bonding involves the interaction of indium 5s and 5p orbitals with the pπ orbitals of the Cp ring, and that a lone pair on the indium atom is a dominant electronic feature. cdnsciencepub.com

The gas-phase monomer of cyclopentadienylindium(I) exhibits a high degree of symmetry. cdnsciencepub.comresearchgate.net Electron diffraction studies have shown that the molecule possesses C₅ᵥ symmetry, or a very close approximation thereof. nstl.gov.cnresearchgate.net This point group is characterized by a five-fold rotational axis (C₅) that passes through the indium atom and the center of the cyclopentadienyl ring, and five vertical mirror planes (σᵥ) that each contain this principal axis. libretexts.org The C₅ᵥ symmetry confirms the "open-faced half-sandwich" structure where the indium atom sits (B43327) directly above the center of the planar, five-membered ring. researchgate.net

Quantitative Geometrical Parameters of In-C and C-C Bonds

The molecular structure of cyclopentadienylindium(I) (CpIn) has been determined with precision in the gas phase through electron diffraction studies. These investigations revealed that in its monomeric state, the molecule adopts a "half-sandwich" configuration with C5v symmetry. In this arrangement, the indium atom is positioned directly above the center of a planar cyclopentadienyl ring.

In the solid state, CpIn exhibits a polymeric structure composed of zig-zag chains of alternating indium atoms and cyclopentadienyl rings. wikipedia.orgwikiwand.com Within this chain, each indium atom is asymmetrically bonded to two different cyclopentadienyl rings.

Key geometrical parameters for the gaseous monomer, determined by electron diffraction, are presented below.

ParameterBond Length (Å)Source
In-C (Indium-Carbon) 2.621 ± 0.005 researchgate.net
C-C (Carbon-Carbon) 1.427 ± 0.007 researchgate.net

This table presents interactive data. Hover over values for more details.

Conformational Analysis of the Cyclopentadienyl Ligand

In the gas-phase monomer of CpIn, the cyclopentadienyl (Cp) ligand is a planar, aromatic ring with five-fold symmetry. researchgate.netcdnsciencepub.com The carbon-carbon bond lengths are equivalent, consistent with the delocalized π-electron system of the aromatic C₅H₅⁻ anion. researchgate.netwikipedia.org Electron diffraction studies have also indicated that the C-H bonds are bent slightly out of the plane of the carbon ring by approximately 4.5°, away from the indium atom. researchgate.net

In the solid-state polymeric form, the cyclopentadienyl rings remain largely planar. wikipedia.org However, the coordination to two separate indium atoms within the zig-zag chain structure leads to a deviation from the perfect five-fold symmetry observed in the gaseous monomer. wikipedia.orgdtic.mil

Electronic Structure and Bonding Analysis

The nature of the bonding in cyclopentadienylindium(I) is primarily covalent, with contributions from both σ and π interactions between the indium atom and the cyclopentadienyl ring. cdnsciencepub.com

Cyclopentadienyl Anion Interaction with Indium 5s and 5p Orbitals

The bonding framework in CpIn is best described by the interaction between the molecular orbitals of the cyclopentadienyl anion and the valence orbitals of the indium(I) cation. The interaction involves the donation of electrons from the π-orbitals of the Cp ring into the vacant 5s and 5p orbitals of indium. wikipedia.orgresearchgate.netcdnsciencepub.com Computational studies show that the bonding is a result of a covalent interaction involving mainly the indium 5s and 5p orbitals with the pπ orbitals of the ring. researchgate.netcdnsciencepub.com

Characterization of the Indium Lone Pair and its Contribution to Dipole Moment

A defining feature of the electronic structure of CpIn is the presence of a stereochemically active lone pair of electrons on the indium atom. wikipedia.orgresearchgate.netcdnsciencepub.com This lone pair is primarily of indium 5s character, with some 5p contribution, and is directed away from the cyclopentadienyl ring. cdnsciencepub.com The localization of this electron density in the lone pair is a major contributor to the molecule's significant dipole moment. researchgate.netcdnsciencepub.com While experimental values for the dipole moment are around 2.2 D, CNDO calculations have suggested a value of 4.75 D, with the lone pair accounting for a substantial portion (4.08 D) of the calculated moment. cdnsciencepub.com This high concentration of electron density influences the chemistry of CpIn, particularly its function as a Lewis base. cdnsciencepub.com

Assessment of σ- and π-Interactions in Metal-Ring Bonding

The bond between the indium atom and the cyclopentadienyl ring comprises both σ- and π-type interactions. cdnsciencepub.comresearchgate.net

σ-Interaction: This is the predominant interaction and involves the donation of electron density from the totally symmetric π-orbital of the cyclopentadienyl ring to a hybrid orbital on the indium atom. cdnsciencepub.com

π-Interaction: A lesser, yet important, contribution comes from the interaction between the doubly degenerate e₁ symmetry π-orbitals of the ring and the 5p orbitals of indium. cdnsciencepub.com

Overlap population analysis confirms that the bonding is essentially covalent, with the σ-interaction being the dominant component in the metal-ring bond. cdnsciencepub.com

Orbital Energy and Ionization Potential Correlations

Photoelectron spectroscopy (PES) provides experimental insight into the electronic structure of CpIn, allowing for the correlation of measured ionization potentials with calculated molecular orbital energies. researchgate.netcdnsciencepub.com The highest occupied molecular orbital (HOMO) is identified as the indium 5s lone pair, which is consistent with its role as a Lewis base. cdnsciencepub.com

The vertical ionization potentials for cyclopentadienylindium(I) are detailed in the table below.

Ionization Potential (eV)Orbital AssignmentPrimary CharacterSource
7.38 a₁In 5s lone pair cdnsciencepub.com
8.65 e₁Cp π-orbitals cdnsciencepub.com
12.4 a₂Cp π-orbital cdnsciencepub.com
12.9 e₂Cp σ-orbitals cdnsciencepub.com

This table presents interactive data. Hover over values for more details.

The agreement between experimental PES data and theoretical CNDO calculations supports the described electronic structure, confirming the lone pair character of the HOMO and the subsequent ordering of the ring's π-orbitals. cdnsciencepub.com

Reactivity and Coordination Chemistry of Cyclopentadienylindium I

Adduct Formation with Lewis Acids

Cyclopentadienylindium(I) reacts with strong Lewis acids to form stable 1:1 adducts. These reactions are of particular interest due to the accompanying change in the coordination of the cyclopentadienyl (B1206354) ligand to the indium center.

Cyclopentadienylindium(I) in a chloroform solution readily reacts with gaseous boron trihalides (BF₃, BCl₃, BBr₃) and trimethylborane (B1581522) (B(CH₃)₃) to yield solid 1:1 adducts of the type CpIn·BX₃. Vibrational spectroscopy confirms that the BX₃ group in these adducts adopts the expected trigonal-pyramidal structure. The formation of these adducts demonstrates the Lewis basicity of cyclopentadienylindium(I), which is comparable to that of acetonitrile in its donor strength towards BF₃.

Table 1: Adducts of Cyclopentadienylindium(I) with Boron Compounds

Lewis Acid Adduct Formula
Boron trifluoride CpIn·BF₃
Boron trichloride (B1173362) CpIn·BCl₃
Boron tribromide CpIn·BBr₃
Trimethylborane CpIn·B(CH₃)₃

A significant structural change occurs upon the formation of these adducts: the hapticity of the cyclopentadienyl ligand changes from η⁵ in the parent CpIn to η¹ in the adducts. In cyclopentadienylindium(I) itself, the indium atom is bonded to all five carbon atoms of the cyclopentadienyl ring. However, upon coordination with a Lewis acid, the cyclopentadienyl ligand rearranges to a monohapto (σ-bonded diene) form. This change is a direct consequence of the donation of the electron pair from the indium to the Lewis acid, which alters the bonding within the CpIn moiety.

Formation of Indium(I) Anionic Complexes

Cyclopentadienylindium(I) is also a key starting material for the synthesis of anionic indium(I) complexes, which were previously challenging to prepare.

The dihaloindate(I) anions, [InX₂]⁻ (where X = Cl, Br, or I), can be synthesized by reacting cyclopentadienylindium(I) in a benzene (B151609) solution containing a small amount of ethanol with a tetraalkylammonium halide ([R₄N]X) and the corresponding hydrogen halide (HX). This method provides a straightforward route to these previously unknown anionic indium(I) species. Vibrational spectroscopy has shown that these [InX₂]⁻ anions are isostructural with the tin(II) halides.

Similarly, the trihaloindate(I) anions, [InX₃]²⁻, can be prepared using cyclopentadienylindium(I) as the starting material. The reaction involves treating CpIn with a suitable organic cation source in the presence of the appropriate halide. For example, the reaction with 1,2-bis(methyldiphenylphosphonio)ethane iodide yields the [InI₃]²⁻ anion. The stoichiometry of the resulting anionic halide complex is dependent on the nature of the cation used in the reaction.

Table 2: Anionic Indium(I) Halide Complexes Synthesized from Cyclopentadienylindium(I)

Anion Cation Example
[InCl₂]⁻ [Et₄N]⁺
[InBr₂]⁻ [Et₄N]⁺
[InI₂]⁻ [Et₄N]⁺
[InI₃]²⁻ [MePh₂P(CH₂)₂PPh₂Me]²⁺

Electrochemical methods offer an alternative pathway for the synthesis of anionic indium(I) complexes. Direct electrochemical oxidation of indium metal in an organic solvent containing the appropriate solutes can yield these species. For instance, the electrolysis of indium in a benzene-methanol solution containing a tetraalkylammonium halide and a halogen can produce anionic indium(I) halides. While not starting directly from cyclopentadienylindium(I), this method demonstrates a powerful and direct route to indium(I) compounds, including anionic complexes. In some electrochemical systems, the reduction of In(III) to In(I) has been identified as an intermediate step in the formation of metallic indium.

Metathetical Reactions for Pseudohalide Indium(I) Anions

Cyclopentadienylindium(I) (CpIn) serves as a valuable precursor for the synthesis of anionic indium(I) complexes through metathetical reactions. While classically defined metathesis involves the exchange of ions, the reactions of CpIn can be viewed as a transfer of the cyclopentadienyl (Cp) group for other anionic ligands, facilitated by the formation of stable byproducts. This approach has been successfully employed to generate salts containing complex halide anions of indium(I).

A well-documented example involves the reaction of CpIn with a hydrogen halide (HX) in the presence of a tetraalkylammonium halide salt ([R₄N]X) in a benzene/ethanol solvent mixture. researchgate.netwikipedia.org In this reaction, the cyclopentadienyl ligand is protonated by HX to form cyclopentadiene (B3395910) (C₅H₆), while the resulting "InX" fragment is trapped by the halide anion from the ammonium salt to form the dihaloindate(I) anion, [InX₂]⁻.

Reaction Scheme: CpIn + HX + [Et₄N]X → [Et₄N][InX₂] + C₅H₆ (where X = Cl, Br, I)

This synthetic strategy can be extended to pseudohalide anions (such as CN⁻, N₃⁻, SCN⁻, OCN⁻). Although specific examples starting directly from CpIn are not extensively documented in literature, the principle of metathesis suggests that CpIn can react with sources of pseudohalide ions to generate the corresponding anionic indium(I) pseudohalide complexes. For instance, reacting CpIn with a silver pseudohalide (AgY, where Y is a pseudohalide) would be a plausible route, driven by the precipitation of the insoluble silver cyclopentadienyl salt (AgCp).

Proposed Reaction Scheme with Pseudohalides: CpIn + AgY → AgCp(s) + InY InY + [R₄N]Y → [R₄N][InY₂] (where Y = CN, N₃, SCN, OCN)

This method provides a pathway to novel indium(I) species, expanding the coordination chemistry of low-valent indium.

Oxidative Addition and Redox Chemistry

The chemistry of Cyclopentadienylindium(I) is significantly influenced by the accessibility of the +3 oxidation state for indium. CpIn readily undergoes oxidative addition reactions, demonstrating its utility as a reducing agent and a source of indium in higher oxidation states.

Reactions with Halogens and Organic Halides

Cyclopentadienylindium(I) reacts cleanly with halogens and organic halides in classic oxidative addition processes. In these reactions, the indium center is oxidized from In(I) to In(III), and its coordination number increases as new bonds are formed with the fragments of the oxidizing agent.

Reaction with Halogens: The reaction of CpIn with elemental halogens, such as iodine (I₂), proceeds rapidly to yield a cyclopentadienylindium(III) dihalide. researchgate.net The diatomic halogen molecule cleaves and adds across the indium center.

CpIn + I₂ → CpInI₂

Reaction with Organic Halides: Similarly, CpIn reacts with polar organic halides like methyl iodide (CH₃I). wikipedia.orgacs.org This reaction follows a mechanism analogous to an Sₙ2-type pathway, where the nucleophilic metal center attacks the electrophilic carbon of the alkyl halide. libretexts.org This results in the formation of a methylcyclopentadienylindium(III) iodide and cleavage of the carbon-iodine bond. The oxidation state of indium changes from +1 to +3.

CpIn + CH₃I → Cp(CH₃)InI

These oxidative addition reactions are fundamental to the redox chemistry of CpIn and provide a primary route to organoindium(III) compounds.

Reactant Product Reaction Type
Iodine (I₂)Cyclopentadienylindium(III) diiodide (CpInI₂)Oxidative Addition
Methyl Iodide (CH₃I)Methyl(cyclopentadienyl)indium(III) iodide (Cp(CH₃)InI)Oxidative Addition (Sₙ2-type)

Pathways Leading to Indium(III) Cyclopentadienyl Derivatives

The oxidative addition reactions described above are the most direct pathways for the synthesis of indium(III) cyclopentadienyl derivatives from an indium(I) precursor. The general transformation involves the conversion of the low-valent CpIn species into a stable In(III) compound by adding two new anionic ligands.

General Pathway: CpIn + A–B → CpIn(A)(B)

Here, A–B represents a molecule that can be cleaved, such as a halogen (X–X) or an organic halide (R–X).

From Halogens: The reaction CpIn + X₂ → CpInX₂ directly yields a dihalide derivative of cyclopentadienylindium(III).

From Organic Halides: The reaction CpIn + RX → CpIn(R)(X) produces a mixed alkyl/halide indium(III) derivative.

An important structural change often accompanies this oxidation. In the parent CpIn, the cyclopentadienyl ring is typically bound in an η⁵-fashion (hapticity of 5), meaning all five carbon atoms are associated with the indium center. wikipedia.org Upon oxidation and formation of new covalent bonds, the steric and electronic demands at the indium center increase. This can lead to a change in the bonding of the Cp ligand to a monohapto (η¹ or σ-bonded) fashion in the resulting indium(III) complex, although this is not always the case. wikipedia.org

Exploration of Disproportionation Equilibria between In(0), In(I), and In(III)

A characteristic feature of indium(I) chemistry is the tendency of In(I) species to undergo disproportionation, an equilibrium process where a substance is simultaneously oxidized and reduced. In solution, indium(I) compounds can exist in equilibrium with elemental indium (In(0)) and indium(III) species. researchgate.net This behavior is particularly pronounced in the presence of donating solvents or certain ligands. researchgate.net

The general disproportionation equilibrium for indium(I) is represented as:

3In(I) ⇌ 2In(0) + In(III)

Electrochemical studies involving indium(I) and indium(III) chlorides in dimethyl sulfoxide (DMSO) have confirmed this equilibrium. researchgate.net Both disproportionation (the forward reaction) and comproportionation (the reverse reaction) were observed depending on the relative concentrations of the indium species. researchgate.net The equilibrium constant (K_eq) for the disproportionation reaction in this system was determined to be 6.98 × 10² M⁻². researchgate.net This value indicates that the equilibrium can be significantly influenced by the concentration of the species involved. The instability of many indium(I) species is attributed to this facile disproportionation. researchgate.net

Cyclopentadienylindium (I) as a Reagent in Organic Synthesis

While the use of Cyclopentadienylindium(I) itself is not widespread in organic synthesis, the broader class of low-valent indium compounds and organoindium reagents demonstrates significant utility, particularly in carbon-carbon bond-forming reactions. The reactivity of CpIn can be inferred from these analogous systems.

Nucleophilic Addition Reactions with Aldehydes and Electron-Deficient Alkenes

Organoindium reagents are well-known for their ability to participate in nucleophilic addition reactions, most notably the indium-mediated Barbier-type allylation of carbonyl compounds. wikipedia.org These reactions often proceed in aqueous media and show high chemo- and stereoselectivity. wikipedia.org

The reactivity of CpIn as a nucleophile can be attributed to the dominant lone pair on the indium(I) center. wikipedia.org This lone pair makes the indium atom a potential nucleophilic site, capable of attacking electrophilic centers such as the carbonyl carbon of aldehydes or the β-carbon of electron-deficient alkenes.

Addition to Aldehydes: In a hypothetical reaction with an aldehyde, such as benzaldehyde, the lone pair on the indium of CpIn would initiate a nucleophilic attack on the electrophilic carbonyl carbon. This addition would form a tetrahedral alkoxide intermediate, with a new Indium-Carbon bond. Subsequent workup would protonate the alkoxide to yield an alcohol.

Proposed Mechanism for Addition to Benzaldehyde:

Nucleophilic Attack: The In(I) center of CpIn attacks the carbonyl carbon of benzaldehyde. The π-electrons of the C=O bond move to the oxygen atom, forming an indium(III) alkoxide intermediate.

Protonation: Acidic workup protonates the alkoxide oxygen to yield the final α-substituted benzyl alcohol product.

While this specific reaction with CpIn is not a standard literature procedure, it is mechanistically plausible based on the known reactivity of other low-valent indium species and organometallic reagents in nucleophilic additions to carbonyls. libretexts.orgmasterorganicchemistry.com

Tandem Reactions for Complex Carbon-Carbon Bond Formation

Cyclopentadienylindium(I) facilitates one-pot tandem reactions, combining an initial addition reaction with a subsequent intramolecular Diels-Alder reaction. acs.org This sequence provides an efficient route to complex polycyclic molecules. The process begins with the CpIn-mediated addition of a cyclopentadienyl group to an aldehyde functionalized with a diene. acs.orgacs.org The resulting intermediate then undergoes a spontaneous intramolecular Diels-Alder reaction in the aqueous medium. acs.org

An example of this is the reaction of CpIn with an aldehyde connected to a furan diene. The initial step is the nucleophilic addition of the cyclopentadienyl group to the carbonyl carbon. The subsequent intramolecular [4+2] cycloaddition between the furan diene and the newly installed cyclopentadiene ring yields a complex tricyclic ether. This tandem process highlights the utility of CpIn in rapidly building molecular complexity. acs.org

The efficiency of these tandem reactions is notable, proceeding smoothly in a mixture of THF and water. acs.org The reaction demonstrates the ability of CpIn to act as a potent nucleophilic reagent for carbon-carbon bond formation. acs.orgacs.org

Tandem Addition/Intramolecular Diels-Alder Reaction Mediated by CpIn acs.org
Aldehyde SubstrateProductYield (%)Reaction Conditions
Aldehyde with furan dieneTricyclic ether65CpIn, THF/H₂O (4:1), 0 °C, 4h

Mechanisms of Cyclopentadienylindium (I) Mediated Reactions in Aqueous Media

The use of Cyclopentadienylindium(I) in aqueous media for carbon-carbon bond formation represents a significant advancement in organometallic chemistry. acs.orgacs.org While indium(I) species are generally unstable in aqueous environments and prone to disproportionation, CpIn demonstrates workable reactivity. acs.orgresearchgate.net The mechanism of CpIn-mediated reactions in water is distinct from that of many other organometallic reagents which require strictly anhydrous conditions.

The facile reaction of CpIn with aldehydes in aqueous THF is contrasted with the lack of reactivity observed for tris-cyclopentadienylindium(III), indicating that the In(I) center is crucial for the reaction. acs.org The reaction proceeds via the nucleophilic attack of the cyclopentadienyl ligand on the carbonyl carbon of the aldehyde. acs.orgacs.org

Water plays a crucial role in facilitating these reactions. The significant acceleration of Diels-Alder reactions in water, as compared to nonpolar organic solvents, is attributed to the hydrophobic stabilization of the transition state. acs.org This effect likely contributes to the efficiency of the intramolecular Diels-Alder step in the tandem sequence.

Activation: The indium(I) center of CpIn coordinates to the carbonyl oxygen of the aldehyde.

Nucleophilic Attack: The cyclopentadienyl ring, acting as the nucleophile, attacks the electrophilic carbonyl carbon. This step involves a change in the bonding of the Cp ligand to the indium atom from η⁵ (pi-complex) to η¹ (sigma-bonded) in the transition state. wikipedia.org

Hydrolysis: The resulting indium alkoxide intermediate is hydrolyzed by water to yield the final alcohol product and indium(I) hydroxide, which may then undergo further reactions.

The ability of indium-mediated reactions to proceed in water offers substantial advantages, aligning with the principles of green chemistry by reducing the reliance on volatile and toxic organic solvents. wikipedia.orgresearchgate.netcdnsciencepub.com The tolerance of organoindium intermediates to hydroxyl groups is a key feature that allows these reactions to be performed in aqueous media without the need for protecting groups. wikipedia.org

Applications in Advanced Materials Science

Precursor for Atomic Layer Deposition (ALD) of Indium Oxide Films

Cyclopentadienylindium(I) is a key precursor in the atomic layer deposition (ALD) of indium oxide (In₂O₃) thin films. northwestern.eduacs.org ALD is a technique that allows for precise control over film thickness and composition at an atomic level, which is crucial for many advanced applications. northwestern.eduacs.org The use of CpIn in ALD processes offers distinct advantages over traditional indium precursors like indium trichloride (B1173362) (InCl₃), which often require high deposition temperatures and exhibit low growth rates. acs.org

Indium oxide is a primary component in a class of materials known as transparent conducting oxides (TCOs), which are essential for optoelectronic devices such as flat-panel displays, solar cells, and organic light-emitting diodes (OLEDs). northwestern.edugoogle.com The ALD method using CpIn and an oxidant like ozone (O₃) has been successfully employed to create high-quality In₂O₃ TCO films. northwestern.eduacs.org These films are highly transparent and conductive. northwestern.eduacs.org The process involves alternating exposures of the substrate to CpIn and the oxidant. northwestern.edu For instance, using a CpIn vaporization temperature of 40°C and deposition temperatures between 200-450°C, growth rates of 1.3–2.0 Å/cycle can be achieved. northwestern.eduacs.org The resulting films demonstrate the necessary properties for TCO applications, providing a viable route for fabricating transparent electrodes. acs.orggoogle.com

ParameterValueReference
PrecursorCyclopentadienylindium(I) (InCp) northwestern.eduacs.org
Co-reactantOzone (O₃) northwestern.eduacs.org
InCp Bubbler Temperature40 °C northwestern.eduacs.org
Deposition Temperature200-450 °C northwestern.eduacs.org
Growth Rate1.3-2.0 Å/cycle northwestern.eduacs.org

This table summarizes typical ALD process parameters for synthesizing In₂O₃ TCO films using Cyclopentadienylindium(I).

A significant advantage of using CpIn in ALD is the ability to conformally coat high-aspect-ratio and porous structures, such as anodic aluminum oxide membranes. northwestern.eduacs.org This capability is crucial for creating novel devices, including advanced photovoltaics. acs.org The CpIn/O₃ ALD process demonstrates superior conformality compared to methods using precursors like InCl₃, which can etch the deposited In₂O₃, especially during the long exposure times required for porous materials. acs.org

Furthermore, the growth rate when using CpIn is substantially higher than with many other precursor systems. acs.orgaip.org For example, the InCl₃/H₂O process yields a growth rate of only 0.25–0.40 Å/cycle. acs.org In contrast, using CpIn with hydrogen peroxide (H₂O₂) as the precursor at temperatures between 160–200°C results in a stable growth rate of 1.4–1.5 Å/cycle. researchgate.net This enhancement is critical for efficient manufacturing. aip.org

Precursor SystemDeposition Temperature (°C)Growth Rate (Å/cycle)Reference
InCp / H₂O₂160-2001.4-1.5 researchgate.net
InCp / O₃200-4501.3-2.0 northwestern.eduacs.org
InCl₃ / H₂O or H₂O₂300-5000.25-0.40 acs.org

This table compares the growth rates of In₂O₃ films using different ALD precursor systems.

The In₂O₃ films deposited using CpIn as a precursor are typically nanocrystalline with a cubic bixbyite structure. northwestern.eduacs.orgscirp.org Characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and atomic force microscopy (AFM) are used to analyze the film's structure and morphology. northwestern.eduacs.orgresearchgate.net The deposited films are dense and can be produced with high purity, with negligible carbon incorporation when deposited at optimal temperatures. researchgate.netseoultech.ac.kr For example, at a deposition temperature of 200°C using an InCp/H₂O₂ process, the deposited film exhibits an In:O ratio of 1:1.36 with no detectable carbon. researchgate.net The optical band gap of the films can be tuned by adjusting the deposition temperature; as the temperature increases from 150°C to 200°C, the optical band gap rises from 3.42 to 3.75 eV. researchgate.netresearchgate.net These well-characterized, high-quality films are suitable for a variety of electronic and optoelectronic applications. mdpi.com

Role in Semiconductor Materials Fabrication

Cyclopentadienylindium(I) is a valuable compound in the semiconductor industry. openpr.com Its high thermal stability and excellent electronic characteristics make it a key ingredient in the manufacturing of various semiconductor components. valuates.comopenpr.com

CpIn serves as a precursor for creating indium coatings of exceptionally high purity, which are of increasing importance in electrical engineering. google.com These high-purity coatings are used in the production of transistors, often in combination with Group V elements like arsenic and antimony. google.com The use of CpIn allows for the deposition of these coatings at lower temperatures, making it possible to coat heat-sensitive substrates like plastics. google.com The process can be facilitated by light or traces of oxygen, sometimes eliminating the need for heating the substrate altogether. google.com This method provides a straightforward way to produce very pure indium, which is difficult to achieve by other means. google.com

Organoindium compounds are fundamental in the production of indium-containing compound semiconductors. openpr.comwikipedia.org While trimethylindium (B1585567) is a commonly cited precursor, Cyclopentadienylindium(I) and its derivatives are also utilized in this domain. openpr.comacs.orgwikipedia.org For instance, a related compound, pentamethylcyclopentadienyl indium(I), has been used for the chemical vapor deposition of indium phosphide (B1233454) (InP), a key material for high-temperature transistors. acs.orgwikipedia.org The versatility and reactivity of CpIn make it a candidate for synthesizing various indium-based semiconductors, which are essential for high-performance electronic devices, including integrated circuits, light-emitting diodes (LEDs), and photovoltaic cells. openpr.com

Formation of Monodisperse Metal Nanoparticles

Cyclopentadienylindium(I) (CpIn) serves as a key organometallic precursor in the synthesis of monodisperse indium metal nanoparticles. The use of organometallic compounds is a significant strategy in materials science for producing high-quality nanocrystals, as they can be decomposed under mild chemical conditions to yield nanoparticles with controlled size and shape. The synthesis of indium nanoparticles from CpIn represents the first successful creation of such nanoparticles under mild conditions using this specific precursor. acs.orgnih.gov

The fundamental mechanism involves the decomposition of the CpIn precursor to generate zero-valent indium atoms, which then undergo nucleation and growth to form nanoparticles. Research has demonstrated that the reaction conditions—including the solvent, temperature, and the presence of stabilizing agents or other reagents—play a critical role in determining the final characteristics of the nanoparticles. sci-hub.seiaea.org For instance, the controlled decomposition of CpIn in an organic solvent in the presence of a stabilizer like a long-chain amine or a polymer can produce indium particles with a uniform size. acs.org

Detailed research findings highlight the versatility of Cyclopentadienylindium(I) in this application. In one method, the slow decomposition of CpIn at room temperature in toluene (B28343), stabilized by hexadecylamine (B48584) (HDA), yields regular-sized indium nanoparticles centered around 3 nm. sci-hub.se Another study demonstrated that the decomposition of CpIn in a mixture of toluene and methanol (B129727) at room temperature results in the formation of aggregates of indium nanoparticles with a mean diameter of 15 ± 2 nm. iaea.org X-ray diffraction (XRD) analysis confirmed that these nanoparticles consist of the tetragonal phase of metallic indium. iaea.org The water content of the reaction solvent has also been identified as a crucial factor, influencing whether the synthesis yields nanoparticles or shifts towards the formation of one-dimensional nanowires. sci-hub.se

The ability to produce nanoparticles with a narrow size distribution (monodispersity) is crucial for their application in advanced materials, as the properties of nanomaterials are often size-dependent. The use of CpIn provides a reliable route to such materials, which can subsequently be used directly or oxidized to form indium oxide (In₂O₃) nanoparticles for applications in gas sensing and electronics. iaea.orggoogle.com

Data Tables

The following table summarizes research findings on the synthesis of monodisperse indium nanoparticles using Cyclopentadienylindium(I) as the precursor.

PrecursorSolventStabilizer / ReagentTemperatureResulting Nanoparticle CharacteristicsReference
Cyclopentadienylindium(I)TolueneHexadecylamine (HDA)Room TemperatureMonodisperse nanoparticles, ~3 nm diameter. sci-hub.se
Cyclopentadienylindium(I)Toluene / Methanol (8 vol.-%)None specifiedRoom TemperatureAggregates of nanoparticles, 15 ± 2 nm mean diameter. iaea.org
Cyclopentadienylindium(I)Anisole (wet)Polymer or LigandsMild ConditionsUniformly sized, amorphous or disordered nanoparticles. acs.org

Mechanistic Investigations of Cyclopentadienylindium I Reactions

Proposed Reaction Pathways for Oxidative Transformations

The oxidation of Cyclopentadienylindium(I) is fundamental to its application in forming indium-containing materials. For instance, the reaction of CpIn with iodine represents an oxidative insertion process. cdnsciencepub.com Similarly, reactions where In(I) species act as either nucleophiles or electrophiles have been proposed to proceed via intermediate formation, highlighting the dual reactivity of the indium center. cdnsciencepub.com

In the context of forming indium oxide (In₂O₃) films, the oxidation of In(I) to In(III) is a critical step. northwestern.edu The use of strong oxidizing agents like ozone (O₃) is necessary to facilitate this transformation, as weaker oxidants like water have proven ineffective in promoting sustained growth in ALD processes. northwestern.edu

In Situ Monitoring of ALD Growth Mechanisms

The mechanism of indium oxide (In₂O₃) thin film growth via atomic layer deposition (ALD) using Cyclopentadienylindium(I) (InCp) and ozone (O₃) has been extensively studied using in-situ techniques such as quartz crystal microbalance (QCM) and quadrupole mass spectrometry (QMS). northwestern.eduacs.org These studies provide real-time insights into the surface reactions and growth characteristics.

In-situ QCM and QMS measurements performed at 250 °C revealed that the In₂O₃ ALD process using InCp and O₃ can be described by a generalized reaction scheme where surface species are denoted with an asterisk (*). northwestern.eduacs.org

Reaction 1 (InCp exposure): aInCp(g) + bSurf-OH* → (Surf-O)bIna(Cp)a-b* + bHCp(g)

Reaction 2 (O₃ exposure): (Surf-O)bIna(Cp)a-b* + cO₃(g) → (Surf-O)bIna(O)1.5a* + (a-b)CO₂(g) + (a-b)H₂O(g)

These in-situ measurements indicate that during the InCp exposure, a fraction of the cyclopentadienyl (B1206354) (Cp) ligands remain on the surface. acs.org Subsequent exposure to ozone removes the remaining Cp ligands, leading to the formation of In₂O₃. acs.org It was observed that approximately one in six Cp ligands remains on the surface after each InCp pulse. northwestern.edu

The growth rate of In₂O₃ films using InCp and O₃ is typically in the range of 1.3–2.0 Å/cycle at deposition temperatures between 200–450 °C. northwestern.eduacs.org In contrast, using water (H₂O) as the oxygen source with InCp does not lead to significant film growth, highlighting the necessity of a potent oxidizing agent like ozone to convert In(I) to In(III). northwestern.edu

Table of In₂O₃ ALD Growth Rates with Different Oxidants

Precursor Oxidant Deposition Temperature (°C) Growth Rate (Å/cycle)
InCp O₃ 200 - 450 1.3 - 2.0 northwestern.eduacs.org
InCp H₂O 250 ~0 northwestern.edu
InCp O₂ 250 Low northwestern.edu
InCp H₂O₂ 160 - 200 1.4 - 1.5 researchgate.net

Advanced Spectroscopic and Characterization Techniques for Cyclopentadienylindium I Research

Vibrational Spectroscopy (Infrared and Raman) for Structural Assignments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical insights into the molecular structure of CpIn and its derivatives. researchgate.netsfu.ca In the gaseous state, the infrared spectrum of CpIn is consistent with a C₅ᵥ molecular symmetry, indicative of a "half-sandwich" structure where the indium atom is located on the five-fold rotational axis of the cyclopentadienyl (B1206354) ring. researchgate.net This high symmetry simplifies the expected vibrational modes.

However, the vibrational spectra of solid CpIn and its adducts reveal a more complex picture. For instance, when CpIn reacts with boron trihalides (BX₃), the resulting adducts (CpIn·BX₃) show a trigonal-pyramidal structure for the BX₃ group. researchgate.net Crucially, the cyclopentadienyl ligand in these adducts adopts a monohapto (σ-bonded) coordination, a significant departure from the pentahapto (π-complexed) structure of the parent CpIn. This change in coordination is clearly evidenced by the changes in the vibrational frequencies of the C-H and C-C bonds of the cyclopentadienyl ring. researchgate.net

Raman spectroscopy has also been employed to study anionic complexes derived from CpIn. For example, the reaction of CpIn with hydrohalic acids (HX) and a tetraethylammonium (B1195904) halide ([NEt₄]X) yields crystalline salts of the [InX₂]⁻ anion. The Raman spectra of these anions are consistent with a bent, monomeric structure. rsc.org Raman studies have also been conducted on the indium monohalides and dihalides, which can be involved in reactions with CpIn. sfu.ca

Technique Sample Phase Key Findings Structural Implication
Infrared SpectroscopyGasConsistent with C₅ᵥ symmetryHalf-sandwich, pentahapto structure
Infrared & RamanSolid Adducts (CpIn·BX₃)Trigonal-pyramidal BX₃, altered Cp ring vibrationsMonohapto (σ-bonded) Cp ligand
Raman SpectroscopyAnionic Complexes ([InX₂]⁻)Consistent with bent, monomeric anionCharacterization of reaction products

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR) for Ligand Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing the cyclopentadienyl ligand in CpIn and its derivatives. dtic.milresearchgate.net In solution, the high symmetry of the pentahapto-cyclopentadienyl ring in CpIn would be expected to give rise to a single proton resonance in the ¹H NMR spectrum and a single carbon resonance in the ¹³C NMR spectrum, due to the equivalence of all five carbon atoms and their attached protons.

Studies on substituted cyclopentadienylindium(I) compounds, such as (tertiary-butyl)cyclopentadienylindium(I) (In(C₅H₄CMe₃)), have utilized ¹H NMR to confirm the structure of the substituted ligand. dtic.mildtic.mil The chemical shifts and coupling patterns in the ¹H NMR spectrum provide definitive evidence for the arrangement of protons on the cyclopentadienyl ring and the tertiary-butyl group. dtic.mil Similarly, ¹³C NMR would provide information on the carbon framework. These NMR data are crucial for confirming the identity and purity of synthesized CpIn derivatives. researchgate.net

Mass Spectrometry for Molecular Ion Identification

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of CpIn, providing evidence for its composition and stability in the gas phase. dtic.milcdnsciencepub.com Electron impact (EI) mass spectrometry of CpIn and its substituted derivatives, like In(C₅H₄CMe₃), typically shows the presence of a monomeric species in the gas phase. dtic.mil

The mass spectrum of In(C₅H₄CMe₃) reveals primary ions corresponding to the molecular ion [In(C₅H₄CMe₃)]⁺ and the bare indium ion [In]⁺. dtic.mil This fragmentation pattern suggests that one of the indium-cyclopentadienyl ring interactions in the solid-state polymeric structure is relatively weak, allowing for the sublimation of monomeric units. dtic.mil For CpIn itself, mass spectrometry has been used to identify the product of reactions, confirming the presence of the C₅H₅In moiety. cdnsciencepub.com High-resolution mass spectrometry can further provide unambiguous elemental compositions for fragment ions. researchgate.net

Compound Primary Ions Observed (m/z) Inference
Cyclopentadienylindium (CpIn)[C₅H₅In]⁺, [In]⁺, [C₅H₅]⁺Confirms molecular identity and fragmentation
(Tertiary-butyl)cyclopentadienylindium(I)[In(C₅H₄CMe₃)]⁺ (236 M/z), [In]⁺ (115 M/z)Monomeric species in gas phase, weak solid-state interaction
Deuterated Cyclopentadienylindium183, 182, 181Isotopic labeling confirmation

X-ray Diffraction (Single-Crystal and Powder) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional structure of CpIn in the solid state. Single-crystal X-ray diffraction studies have revealed that solid CpIn is not monomeric but exists as a polymer with zigzag chains of alternating indium atoms and cyclopentadienyl rings. wikipedia.org In this structure, each indium atom interacts with two cyclopentadienyl ligands, and each ring is "inversely sandwiched" between two indium atoms. dtic.mil

The structural details for substituted CpIn derivatives, such as In(C₅H₄CMe₃) and In(C₅H₄SiMe₃), have also been elucidated by single-crystal X-ray diffraction. dtic.milresearchgate.net For example, In(C₅H₄CMe₃) crystallizes in the monoclinic space group P2₁/n and also forms infinite zigzag chains. dtic.mil The bond distances and angles obtained from these studies are crucial for understanding the nature of the bonding between the indium atom and the cyclopentadienyl ring. dtic.mil

Powder X-ray diffraction (PXRD) is used to identify the crystalline phases of materials. In the context of CpIn research, PXRD has been used to characterize the nanocrystalline, cubic phase of indium oxide (In₂O₃) films deposited via atomic layer deposition (ALD) using CpIn as a precursor. acs.orgnorthwestern.edu The diffraction peaks are matched with standard patterns to confirm the material's identity and crystal structure. acs.org

Compound Crystal System Space Group Key Structural Feature
Cyclopentadienylindium (CpIn)--Polymeric zigzag chains of alternating In and Cp units wikipedia.org
(Tertiary-butyl)cyclopentadienylindium(I)MonoclinicP2₁/nInfinite zigzag chains, no interstrand In···In interactions dtic.mil
In₂O₃ (from CpIn precursor)Cubic-Nanocrystalline, polycrystalline acs.org

Electron Diffraction for Gas-Phase Structural Analysis

Electron diffraction is a powerful technique for determining the molecular structure of compounds in the gas phase. Gas-phase electron diffraction studies of CpIn have unambiguously established its structure as an "open-faced half-sandwich" with C₅ᵥ symmetry. cdnsciencepub.comresearchgate.net

These studies have provided precise measurements of bond distances and angles. For CpIn, the In-C distance was determined to be 2.621 ± 0.005 Å and the C-C distance to be 1.427 ± 0.007 Å. researchgate.netresearchgate.net A notable finding is that the C-H bonds are bent 4.5° ± 2° out of the plane of the carbon ring, away from the indium atom. researchgate.netresearchgate.net This structural information is vital for understanding the bonding in the isolated molecule, which is primarily covalent. cdnsciencepub.com Similar electron diffraction studies have been performed on substituted derivatives like In(C₅H₄Me) and In(C₅Me₅). dtic.mil

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron spectroscopy (PES) provides direct experimental insight into the electronic structure of molecules by measuring the ionization potentials of electrons in different molecular orbitals. researchgate.net Vapour-phase He(I) and He(II) photoelectron spectra of CpIn have been reported and are crucial for understanding the nature of its bonding. researchgate.netcdnsciencepub.com

The spectra are interpreted with the aid of molecular orbital calculations, such as CNDO (Complete Neglect of Differential Overlap). cdnsciencepub.com These combined theoretical and experimental studies show that the bonding between the indium atom and the cyclopentadienyl ring is essentially a covalent interaction involving mainly the indium 5s and 5p orbitals with the ring's pπ orbitals. cdnsciencepub.com A key feature of the electronic structure is a lone pair of electrons on the indium atom, which is the highest occupied molecular orbital (HOMO) and is predominantly 5s in character. cdnsciencepub.com This lone pair is largely responsible for the molecule's calculated dipole moment. cdnsciencepub.com

Orbital Type Experimental Ionization Potential (eV) Calculated Orbital Energy (eV)
In lone pair (a₁)~7.5-8.5
Ring π (e₁)~8.5-10.5
In-ring σ (a₁)~11.5-14.0
In-ring σ (e₁)~12.0-15.0

Note: The values are approximate and serve for comparative purposes, based on interpretations from literature. cdnsciencepub.com

In Situ Characterization during Thin Film Deposition (QMS, QCM)

The use of CpIn as a precursor for the atomic layer deposition (ALD) of indium oxide (In₂O₃) thin films has necessitated the use of in situ characterization techniques to monitor the growth process in real-time. acs.orgnorthwestern.edu Quadrupole Mass Spectrometry (QMS) and Quartz Crystal Microbalance (QCM) are two such powerful techniques. acs.org

QMS is used to analyze the gas-phase species present in the ALD reactor during the different stages of the deposition cycle. During the ALD of In₂O₃ from CpIn and ozone (O₃), QMS has been used to identify the reaction byproducts. acs.orgnorthwestern.edu The InCp reaction half-cycle primarily yields cyclopentadiene (B3395910) (C₅H₆), while the ozone half-cycle produces carbon dioxide (CO₂). acs.org This information is crucial for understanding the surface reaction mechanisms.

A QCM measures the mass change on a quartz crystal sensor with very high precision, allowing for the determination of the growth rate per ALD cycle. inficon.com For the InCp/O₃ process, QCM measurements show a linear increase in mass with the number of cycles, confirming the self-limiting nature of the ALD process and allowing for the calculation of a growth rate, which can be in the range of 1.3-2.0 Å/cycle. acs.orgnorthwestern.edu The QCM signal can also provide insights into the kinetics of the surface reactions within each half-cycle. beilstein-journals.org

Surface and Film Characterization Techniques (Ellipsometry, AFM, SEM, XPS, Hall Measurements)

The deposition of thin films using CpIn as a precursor, often through methods like Atomic Layer Deposition (ALD), necessitates a detailed characterization of the resulting film's properties. northwestern.eduacs.org Techniques such as ellipsometry, atomic force microscopy (AFM), scanning electron microscopy (SEM), X-ray photoelectron spectroscopy (XPS), and Hall measurements are routinely employed to build a complete picture of the film's quality, composition, and performance. northwestern.eduresearchgate.netrsc.orgnorthwestern.edu

Spectroscopic Ellipsometry (SE) is a non-destructive optical technique widely used to determine the thickness and optical constants (refractive index n and extinction coefficient k) of thin films. mdpi.comoptica.orgnih.gov In the context of CpIn-derived films, such as indium oxide (In₂O₃), SE is crucial for monitoring the growth process in real-time and for verifying the thickness and uniformity of the deposited layers. northwestern.edunorthwestern.edub-tu.de For instance, studies on In₂O₃ films grown by ALD from CpIn and ozone have used SE to measure growth rates, which were found to be in the range of 1.3–2.0 Å/cycle. acs.org The technique can also provide information about surface roughness and the presence of interface layers. mdpi.comlbl.gov

Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional topographical images of the film surface. researchgate.net This is essential for quantifying surface roughness, which can impact device performance. For In₂O₃ films deposited from CpIn, AFM has revealed a nanocrystalline topography. acs.org A 100 nm thick In₂O₃ film on a Si(100) substrate showed a root-mean-squared (RMS) roughness of 3.96 nm over a 1x1 µm scan area. acs.org This level of detail helps in understanding the nucleation and growth mechanism of the film.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and cross-sectional structure of the films at a larger scale than AFM. avs.org SEM images can confirm the film's density, uniformity, and conformality, especially when coating complex, high-aspect-ratio structures like nanoporous membranes. northwestern.eduacs.org For example, SEM analysis has shown that In₂O₃ films derived from CpIn are dense and free of voids or pinholes, with nanocrystals having lateral dimensions of 50-100 nm. acs.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the material. incosol4u.comfu-berlin.decreative-biostructure.com XPS is critical for verifying the purity of the films and for understanding the chemical reactions occurring during deposition. aip.orgiucr.orgresearchgate.net Analysis of In₂O₃ films grown from CpIn can confirm the In:O stoichiometry and detect any residual carbon impurities from the cyclopentadienyl ligand. rsc.orgunive.it For instance, in situ studies have used XPS to understand the surface reactions, revealing that while most Cp ligands are removed during the ALD process, some may remain and require an effective oxidant like ozone for their complete removal. acs.org

Hall Measurements are the standard method for determining the key electronic properties of semiconductor films, including carrier concentration, mobility, and resistivity. researchgate.net This information is vital for applications in transparent conducting oxides. conicet.gov.ar In₂O₃ films grown using CpIn as a precursor have been characterized by Hall measurements to evaluate their electrical performance. researchgate.netrsc.org These measurements have shown that the electrical properties are highly dependent on deposition conditions and subsequent processing. aip.org For example, doping In₂O₃ films (derived from CpIn) with tin oxide to form indium tin oxide (ITO) resulted in a minimum resistivity of 3 × 10⁻⁴ Ω·cm with a carrier concentration of approximately 1.5 x 10²¹ cm⁻³ and a mobility of 14 cm²/Vs. northwestern.edu

Interactive Data Table: Surface and Film Characterization of CpIn-Derived Materials

Characterization TechniqueMaterial SystemParameter MeasuredTypical Finding/ValueSource(s)
Spectroscopic Ellipsometry In₂O₃ film from CpIn/O₃ ALDFilm Thickness / Growth Rate1.3–2.0 Å/cycle northwestern.eduacs.org
ITO film from CpIn & TDMASnTotal Film Thickness~100 nm (for 300 cycles) northwestern.edu
In₂O₃ film from PEALDRefractive Index (n)2.02 - 2.07 b-tu.de
Atomic Force Microscopy In₂O₃ film from CpIn/O₃ ALDRMS Roughness3.96 nm (for 100 nm film) acs.org
ITO film from CpIn & TDMASnSurface RoughnessIncreases with SnO₂ content northwestern.edu
Scanning Electron Microscopy In₂O₃ film from CpIn/O₃ ALDMorphologyNanocrystalline, 50-100 nm lateral dimension acs.org
In₂O₃ on AAO membraneConformalityDense and uniform coating in high-aspect-ratio pores northwestern.eduacs.org
X-ray Photoelectron Spectroscopy In₂O₃ film from CpIn/O₃ ALDComposition/PurityConfirms In₂O₃ stoichiometry, detects carbon acs.orgrsc.org
In-based silica (B1680970) materialsIndium InsertionConfirms presence of indium in SiO₂ matrix mdpi.com
Hall Measurements ITO film from CpIn & TDMASnResistivity (ρ)3 × 10⁻⁴ Ω·cm (at 5% SnO₂) northwestern.edu
ITO film from CpIn & TDMASnCarrier Concentration (n)~1.5 x 10²¹ cm⁻³ northwestern.edu
ITO film from CpIn & TDMASnMobility (µ)~14 cm²/V·s northwestern.edu
IZO film from CpIn precursorResistivity (ρ)6.15 × 10⁻² Ω·cm researchgate.net

Porosity and Surface Area Characterization (Nitrogen Physisorption, BET, BJH)

While Cyclopentadienylindium(I) itself is a molecular compound not typically characterized for porosity, its use as a precursor for coating high-surface-area and porous materials is a significant area of research. northwestern.eduaip.org Techniques like nitrogen physisorption are employed to characterize the porous substrates before and after coating to understand how the deposition process affects the material's structural properties. researchgate.netavs.org

Nitrogen Physisorption is a standard technique for determining the specific surface area and pore size distribution of porous materials. universallab.orgnih.gov The analysis involves measuring the amount of nitrogen gas that physically adsorbs onto a material's surface at cryogenic temperatures across a range of pressures.

The Brunauer-Emmett-Teller (BET) method is a model applied to the nitrogen physisorption isotherm data to calculate the specific surface area of the material. universallab.orgmatec-conferences.org This is crucial for applications in catalysis, sensing, and filtration, where a high surface area is often desirable. When a porous substrate like anodic aluminum oxide (AAO) is coated with In₂O₃ using CpIn, BET analysis can quantify the reduction in surface area, providing information about the uniformity and extent of the coating. northwestern.edumdpi.com

The Barrett-Joyner-Halenda (BJH) method is another analytical model applied to the isotherm data, specifically to the desorption branch, to determine the pore size distribution. matec-conferences.orgresearchgate.net This analysis reveals the volume of pores within different size ranges (typically mesopores, 2-50 nm). universallab.org For materials like AAO membranes coated with CpIn-derived In₂O₃, the BJH method can show how the pore diameter is systematically reduced by the deposited film, confirming the conformality of the coating process. acs.org This is critical for applications where precise control over pore dimensions is required.

Although direct BET or BJH data for a porous material made of CpIn is not available in the literature, the principles of these techniques are fundamental to validating the successful application of CpIn as a precursor for modifying the surfaces of porous architectures.

Interactive Data Table: Porosity and Surface Area Characterization Methods for CpIn-Modified Materials

Characterization TechniqueAnalysis MethodParameter MeasuredRelevance to CpIn ResearchSource(s)
Nitrogen Physisorption BET (Brunauer-Emmett-Teller)Specific Surface Area (m²/g)Quantifies the surface area of porous substrates (e.g., silica, AAO) before and after coating with CpIn-derived materials to assess coating coverage. mdpi.comuniversallab.org
Nitrogen Physisorption BJH (Barrett-Joyner-Halenda)Pore Size Distribution, Pore VolumeDetermines the change in pore diameter and volume after deposition from CpIn, confirming conformal coating and pore modification. mdpi.commatec-conferences.orgresearchgate.net

Computational and Theoretical Chemistry Studies of Cyclopentadienylindium I

Semi-Empirical Calculations (CNDO) for Bonding and Electronic Properties

Early theoretical work on CpIn utilized semi-empirical methods, such as the Complete Neglect of Differential Overlap (CNDO) approach, to explore its electronic structure and bonding. researchgate.netwikipedia.org These calculations, performed on the CpIn monomer assuming C5v symmetry, were instrumental in providing a foundational understanding of the molecule.

The CNDO calculations revealed that the bonding between the indium atom and the cyclopentadienyl (B1206354) ring is primarily a covalent interaction. researchgate.net This interaction involves the indium 5s and 5p orbitals with the pπ orbitals of the cyclopentadienyl ring. A significant feature identified by these studies is the presence of a lone pair of electrons on the indium atom, which is largely responsible for the molecule's substantial calculated dipole moment. researchgate.net

Overlap population analysis from CNDO calculations further supported the covalent nature of the In-Cp bond. researchgate.net This finding was crucial as it contrasted with earlier conjectures that suggested a more ionic character. The calculated orbital energies from these semi-empirical methods were also compared with experimental photoelectron spectra, showing reasonable agreement and validating the theoretical model. researchgate.net

Interactive Data Table: CNDO Calculation Results for CpIn

PropertyCalculated ValueSignificance
Symmetry C5vAssumed for monomeric CpIn in calculations.
Bonding Interaction Primarily CovalentInvolves In 5s/5p and ring pπ orbitals. researchgate.net
Key Feature Lone Pair on IndiumDominant feature influencing electronic properties. researchgate.netwikipedia.org
Calculated Dipole Moment 4.75 DThe lone pair is a major contributor to this value. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Quantum Transport

More advanced computational studies have employed Density Functional Theory (DFT) to provide a more detailed and accurate picture of the electronic structure of CpIn and its derivatives. scispace.comwikipedia.org DFT calculations have been used to examine not only the monomer but also oligomeric and polymeric μ-cyclopentadienyl-indium complexes. researchgate.net These studies are crucial for understanding the potential of these materials in nano and molecular electronic devices. researchgate.net

DFT analyses of multidecker Cp–In complexes have shown that their electronic structure and conductance are highly dependent on the length of the molecular chain. researchgate.net For instance, longer complexes like the Cp5In4− anion exhibit low electrical conduction, whereas shorter complexes such as Cp3In2− can have transmission at the Fermi level when placed between gold electrodes. researchgate.net The current-voltage (I-V) curves derived from these calculations suggest intrinsic semiconducting properties. researchgate.net

The concept of quantum transport through single molecules or molecular wires, like CpIn complexes, is investigated using a combination of DFT and non-equilibrium Green's function (NEGF) formalism. researchgate.netd-nb.infoquantumatk.com This approach allows for the calculation of electron transmission through the molecule when it is connected between two electrodes. cambridge.orgresearchgate.netethernet.edu.et The transmission spectrum reveals how the electronic states of the molecule align with the Fermi level of the electrodes, determining its conductance. For Cp-metal complexes, it has been shown that spin currents can vary depending on the main group element, with p-block elements like indium showing a tunnel magnetoresistance (TMR) effect at low bias voltages. researchgate.net

Interactive Data Table: DFT Findings on Cp-In Complexes

SystemMethodKey Finding
μ-Cp–In multidecker complex DFT / NEGFElectrical conduction depends on molecular length; semiconducting properties observed. researchgate.net
Cp5In4− complex DFT / NEGFExhibited low electrical conduction between gold electrodes. researchgate.net
Cp3In2− complex DFT / NEGFShowed transmission at the Fermi level between gold electrodes. researchgate.net
Cp-metal complexes DFTp-block main group elements exhibit a tunnel magnetoresistance (TMR) effect. researchgate.net
Oligomeric Cp–In on metal slab Tight-bindingComplex is energetically stabilized on Pt or Au surfaces by weakening the antibonding state of the C-In bond. researchgate.net

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comnumberanalytics.com The energy and composition of these orbitals are critical in predicting how a molecule will interact with other chemical species. malayajournal.org

In CpIn, the HOMO is primarily associated with the lone pair on the indium atom, making it the site for nucleophilic or basic reactions. The LUMO, on the other hand, consists mainly of the In 5px and 5py orbitals. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org

FMO analysis helps to explain the reactivity of CpIn in various reactions. For example, in the formation of adducts with Lewis acids like BF3, the interaction occurs between the HOMO of CpIn (the indium lone pair) and the LUMO of the Lewis acid. wikipedia.org This interaction leads to a change in the bonding of the cyclopentadienyl ligand from η5 (pi-complexed) to η1 (sigma-bonded). wikipedia.org

Interactive Data Table: FMO Characteristics of CpIn

OrbitalPrimary CompositionRole in Reactivity
HOMO Indium lone pairActs as an electron donor (nucleophile/base). researchgate.net
LUMO In 5px and 5py orbitalsActs as an electron acceptor (electrophile/Lewis acid). researchgate.net
HOMO-LUMO Gap -Determines kinetic stability and chemical reactivity. malayajournal.org

Energy Decomposition Analysis (EDA) for Ligand-Metal Bonding Interactions

Energy Decomposition Analysis (EDA) is a computational method that partitions the total interaction energy between two molecular fragments into physically meaningful components, such as electrostatic interaction, Pauli repulsion, and orbital (covalent) interaction. scm.commdpi.comnih.gov This analysis provides a quantitative description of the nature of the chemical bond.

For complexes related to CpIn, such as those involving indium bonding to transition metals, EDA has shown that the electrostatic interaction (ΔEelstat) is often a more significant contributor to the bonding than the covalent (orbital) interaction (ΔEorb). researchgate.net This indicates a significant ionic character in the bond, complementing the covalent picture. The analysis confirms that orbital interactions occur via σ-donation from the indium fragment to the metal. researchgate.net

The components of the interaction energy are typically calculated as follows:

ΔE_int = ΔE_Pauli + ΔE_elstat + ΔE_orb

ΔE_Pauli: Represents the destabilizing repulsion between the electrons of the interacting fragments.

ΔE_elstat: The classical electrostatic attraction between the unperturbed charge distributions of the fragments. mdpi.com

ΔE_orb: The stabilizing energy from the mixing of orbitals between the fragments, representing the covalent character of the bond. mdpi.com

Studies on related group 13 compounds show that the electrostatic and orbital components of the E-E bonding (where E = B, Al, Ga, In, Tl) are often similar in magnitude. researchgate.net

Interactive Data Table: Illustrative EDA Components for Indium Complexes

Interaction TermDescriptionSignificance in Bonding
ΔE_Pauli Destabilizing Pauli repulsion. scm.comThe energy cost of bringing fragments together.
ΔE_elstat Stabilizing electrostatic interaction. scm.comOften the dominant attractive force in related Indium complexes. researchgate.net
ΔE_orb Stabilizing orbital (covalent) interaction. scm.comRepresents charge transfer and polarization. researchgate.net

Computational Predictions of Molecular Dipole Moments and Orbital Energies

Computational methods are widely used to predict molecular properties like dipole moments and orbital energies, which are crucial for understanding a molecule's interaction with electric fields and its spectroscopic behavior. arxiv.orgnsf.govaps.org

For CpIn, early CNDO calculations predicted a significant molecular dipole moment of 4.75 D. researchgate.net This large value was attributed mainly to the prominent lone pair on the indium atom. More modern methods like DFT can provide even more accurate predictions of dipole moments by using more sophisticated functionals. arxiv.org The accuracy of calculated dipole moments is a direct measure of the quality of the computed electron density distribution. arxiv.org

The calculated orbital energies from these theoretical models can be directly compared with experimental data from techniques like photoelectron spectroscopy. researchgate.net The energies of the HOMO and LUMO, in particular, are important for interpreting the electronic spectra of the molecule. Theoretical studies on related gold-containing molecules have shown that computed transition energies can agree well with measured values, often with errors around 0.2 eV. aps.org The orbital energies of CpIn show that the HOMO is well-separated in energy, consistent with it being a non-bonding lone pair on the indium, while the subsequent orbitals correspond to the π-system of the cyclopentadienyl ring. researchgate.net

Interactive Data Table: Predicted Molecular Properties of CpIn

PropertyMethodPredicted Value/FindingExperimental Correlation
Dipole Moment (μ) CNDO4.75 D researchgate.netProvides insight into molecular polarity and intermolecular interactions.
Orbital Energies CNDO, DFTCalculated energies of HOMO, LUMO, and other orbitals. researchgate.netresearchgate.netCorrelates with experimental photoelectron spectra. researchgate.net
HOMO Energy CNDOCorresponds to the indium lone pair. researchgate.netMatches the first ionization potential in photoelectron spectroscopy. researchgate.net
LUMO Energy DFTPrimarily composed of In 5p orbitals. researchgate.netRelates to electron affinity and UV-Vis absorption spectra.

Comparative Studies of Substituted Cyclopentadienylindium I Derivatives

Structural Comparisons of (Tertiary-butyl)cyclopentadienylindium(I) and its Analogues

The solid-state structure of cyclopentadienylindium(I) compounds is highly sensitive to the steric and electronic nature of the substituents on the cyclopentadienyl (B1206354) ring. While the parent compound, In(C₅H₅), adopts a polymeric structure with significant In-In interactions, bulky substituents can drastically alter this arrangement. dtic.mil

A key example is (Tertiary-butyl)cyclopentadienylindium(I), In(C₅H₄CMe₃), which has been synthesized from the reaction of lithium (tert-butyl)cyclopentadienide with indium(I) chloride. dtic.mildtic.mil X-ray crystallographic studies reveal that In(C₅H₄CMe₃) exists in the solid state as infinite zigzag chains. dtic.milresearchgate.net This structure is notably similar to that of its trimethylsilyl (B98337) analogue, In(C₅H₄SiMe₃). dtic.mil In these chains, each indium atom is coordinated to two substituted cyclopentadienyl ligands, and conversely, each ligand is "inversely sandwiched" between two indium atoms. dtic.mil

A critical feature distinguishing these substituted derivatives from the parent In(C₅H₅) is the absence of significant inter-chain In---In interactions. dtic.mildtic.mil In In(C₅H₄CMe₃) and In(C₅H₄SiMe₃), the shortest distances between indium atoms of adjacent chains are too large to be considered bonding interactions. dtic.mildtic.mil This contrasts with In(C₅H₅) and In(C₅H₄Me), which exhibit closer inter-chain indium contacts. dtic.mil The introduction of the bulky tert-butyl or trimethylsilyl group effectively shields the indium center, preventing the close approach of neighboring polymeric chains.

The structural parameters within the zigzag chains, however, remain quite similar across different derivatives. The centroid-In-centroid and In-centroid-In angles are comparable for In(C₅H₄CMe₃), In(C₅H₄SiMe₃), In(C₅H₄Me), and In(C₅H₅), suggesting a consistent bonding motif within the polymer chain. dtic.mil In contrast, increasing the steric bulk further, as with the pentabenzylcyclopentadienyl ligand in In[C₅(CH₂Ph)₅], disrupts the polymeric chain entirely, leading to the formation of "quasi-dimeric" units with the shortest In-In distance observed in this class of compounds at 3.631(2) Å. dtic.milhhu.de At the other extreme, the highly bulky pentamethylcyclopentadienyl ligand in In(C₅Me₅) promotes the formation of a hexameric, octahedral cluster. dtic.mil

In the gas phase, mass spectrometry and electron diffraction studies suggest that these compounds, including In(C₅H₄CMe₃), exist as monomeric "half-sandwich" species where the indium atom is located on the principal axis of the C₅ ring. dtic.milresearchgate.net

Interactive Data Table: Structural Comparison of Cyclopentadienylindium(I) Derivatives

CompoundSolid-State StructureIn-In InteractionIn-Ring Centroid Distance (Å)Ref.
In(C₅H₅)Zigzag PolymerYes, inter-chain~2.68 dtic.mil
In(C₅H₄Me)Zigzag PolymerYes, inter-chain2.609 / 2.771 dtic.mildtic.mil
In(C₅H₄CMe₃)Zigzag PolymerNo inter-chain2.584 dtic.milresearchgate.net
In(C₅H₄SiMe₃)Zigzag PolymerNo inter-chain2.593 dtic.mildtic.mil
In(C₅Me₅)Hexameric ClusterYes, within cluster- dtic.mil
In[C₅(CH₂Ph)₅]Quasi-dimerYes, within dimer- dtic.milhhu.de

Influence of Substituents on Electronic Structure and Reactivity

Substituents on the cyclopentadienyl ring modify the electronic properties of the indium center by altering the electron density of the Cp ligand. numberanalytics.commdpi.com Electron-donating groups, such as alkyl substituents (e.g., methyl, tert-butyl), increase the electron density on the cyclopentadienyl ring. This enhanced electron-donating ability of the ligand strengthens the interaction with the indium(I) center. mdpi.com

Computational studies, such as those using Density Functional Theory (DFT), show that increasing the number of methyl groups on the Cp ring leads to stronger electrostatic interactions with a chalcogen center in related half-sandwich complexes, indicating a buildup of electron density on the ring. mdpi.com This principle extends to indium complexes, where such substitutions are expected to influence the HOMO-LUMO gap and the nucleophilicity of the indium atom's lone pair. The stability and reactivity of metallocenes and their analogues are directly tied to the electronic and steric properties modified by these substituents. numberanalytics.com

The reactivity of cyclopentadienylindium(I) compounds often involves the indium(I) center acting as a Lewis base or a reducing agent. For instance, In(C₅H₄CMe₃) reacts with dilute aqueous HCl, which is characteristic of indium(I) compounds, leading to oxidation to indium(III) and the liberation of hydrogen gas. dtic.mildtic.mil The initial observation of indium metal formation during this reaction suggests a disproportionation process. dtic.mildtic.mil

Furthermore, the nature of the Cp ligand can dictate the structure of adducts. The parent CpIn, which features a pentahapto (η⁵) coordinated ring, reacts with Lewis acids like BX₃ to form adducts where the Cp ligand rearranges to a monohapto (η¹) form. researchgate.net The electronic influence of substituents can modulate the stability of the η⁵-coordination and the propensity for such rearrangements. The exchange of cyclopentadienyl anions between indium and thallium has also been reported, highlighting the lability of the In-Cp bond, which is influenced by substituents. cdnsciencepub.com

Synthetic Reagents Based on Group 14 Cyclopentadienyl Derivatives

Group 14 cyclopentadienyl derivatives, particularly silyl (B83357) and stannyl (B1234572) cyclopentadienes, serve as effective reagents for the synthesis of substituted cyclopentadienylindium(I) compounds. These reagents offer an alternative to the more common alkali metal cyclopentadienides (e.g., LiCp, NaCp). researchgate.netrsc.orggoogle.com

The synthesis of In(C₅H₄SiMe₃) has been successfully achieved using the lithium reagent Li(C₅H₄SiMe₃) with InCl. dtic.milresearchgate.net However, direct transmetalation reactions using Group 14 derivatives are also viable. For example, the reaction between cyclopentadienyltrimethyltin (C₅H₅SnMe₃) and InCl in diethyl ether yields the parent cyclopentadienylindium(I), In(C₅H₅), and trimethyltin (B158744) chloride (Me₃SnCl). researchgate.net This reaction proceeds cleanly, demonstrating the utility of the tin-based reagent for transferring the cyclopentadienyl group to indium.

The choice of the Group 14 element (Si, Ge, Sn) can influence the reaction outcome. Studies investigating the reactions of C₅H₄MMe₃ (M = Si, Ge, Sn) with InCl have been conducted to probe these effects. researchgate.net While the trimethylsilyl and trimethylgermyl derivatives can be used to synthesize the corresponding In(C₅H₄MMe₃) compounds (typically via their lithium salts), the tin reagent shows a straightforward transfer of the unsubstituted Cp ring. dtic.milresearchgate.net This highlights the different reactivities and bond polarities within the Group 14 series, which can be exploited for targeted syntheses of specific indium(I) derivatives.

Future Research Directions and Perspectives for Cyclopentadienylindium I

Exploration of New Ligand Architectures for Indium(I) Stabilization

A primary challenge in indium(I) chemistry is the tendency of these species to undergo disproportionation into indium(0) and indium(III), particularly in solution. researchgate.netchemistryviews.org The cyclopentadienyl (B1206354) ligand provides a degree of stability, but future research will focus on designing more advanced ligand architectures to further suppress these unwanted pathways and fine-tune the electronic properties of the indium(I) center.

One promising avenue is the use of sterically demanding ligands. Bulky substituents on the cyclopentadienyl ring or the use of ancillary ligands can kinetically shield the indium(I) center, preventing the close approach required for disproportionation. This strategy has been successful in stabilizing other low-valent main group elements.

Furthermore, the exploration of "non-innocent" or redox-active ligands presents a compelling research direction. chemistryviews.orgscholaris.ca These ligands can participate in redox processes, sharing the electronic burden of a reaction and potentially stabilizing the indium(I) state or facilitating controlled oxidation to indium(III) within a catalytic cycle. Research has shown that different substituents on ligands like 1,4-diazabutadienes (DAB) can lead to dramatically different outcomes, with one forming a stable, discrete molecular compound while another produces a metallopolymer, illustrating the profound impact of ligand design on reactivity. chemistryviews.org The use of macrocyclic ligands, such as crown ethers or porphyrins, could also offer enhanced stability through the chelate or macrocyclic effect, effectively encapsulating the indium(I) ion. core.ac.uk

Future research in this area will likely involve a synergistic approach combining synthetic chemistry with computational modeling to predict the stabilizing effects of novel ligand frameworks.

Ligand StrategyRationale for Indium(I) StabilizationPotential Ligand Examples
Steric Shielding Kinetically hinders disproportionation pathways by preventing intermolecular interactions.Pentaisopropylcyclopentadienyl, Bulky N-heterocyclic carbenes (NHCs)
Redox-Active Ligands Accommodates electronic changes, potentially stabilizing the In(I) state or enabling redox catalysis.1,4-diazabutadienes (DAB), Aminophenolates
Macrocyclic Encapsulation Provides thermodynamic stability through the chelate/macrocyclic effect, isolating the In(I) center.Crown ethers, Calixarenes, Porphyrins

Design of Novel Catalytic Systems Utilizing Cyclopentadienylindium (I)

While catalysis by indium is often dominated by the +3 oxidation state, the unique properties of indium(I), including its lone pair of electrons and its ability to undergo oxidative addition, make it an attractive target for new catalytic designs. wikipedia.orgcore.ac.uk Cyclopentadienylindium(I) and its derivatives could serve as catalysts or pre-catalysts in a variety of organic transformations. Indium is also an environmentally benign metal, making it a sustainable alternative to more toxic or precious heavy metals. scholaris.ca

Future research will likely focus on designing catalytic cycles that pivot between the In(I) and In(III) oxidation states. Such cycles could be applied to:

Small Molecule Activation: The lone pair on In(I) could be used to activate small molecules like CO2 or H2. For instance, indium complexes have already proven to be efficient catalysts for the cycloaddition of CO2 and epoxides. nih.gov

Cross-Coupling Reactions: Oxidative addition of organic halides to a CpIn-based species could initiate cross-coupling pathways analogous to those seen with transition metals.

Polymerization: CpIn could act as an initiator for the polymerization of various monomers. The choice of ligand would be crucial in tuning the catalyst's activity and selectivity.

A key challenge will be to design ligand systems that facilitate the desired catalytic steps while preventing irreversible disproportionation. The use of redox-active ligands, as mentioned previously, could be particularly beneficial in this context. scholaris.ca

Advanced Precursor Development for Next-Generation Materials Science Applications

Cyclopentadienylindium(I) is a valuable precursor for the deposition of thin films, a critical process in the manufacturing of electronics and LEDs. americanelements.com Its utility in Atomic Layer Deposition (ALD) for creating indium oxide (In2O3) films is a significant application. acs.org The compound's volatility and reactivity make it an excellent candidate for chemical vapor deposition (CVD) and ALD processes. azonano.com

The use of CpIn as an ALD precursor for In2O3 offers substantial advantages over traditional precursors like indium(III) chloride. It allows for lower deposition temperatures and, crucially, avoids the etching of the deposited film, which can be a major issue with halide-based precursors. This enables the uniform, conformal coating of high-aspect-ratio structures, such as nanoporous materials. acs.org

Future research will focus on modifying the cyclopentadienyl ligand to create a new generation of precursors with tailored properties. By adding or altering substituent groups on the Cp ring, researchers can fine-tune the precursor's:

Volatility and Thermal Stability: For precise control over the deposition process.

Reactivity: To enable lower deposition temperatures, which is critical for flexible and temperature-sensitive substrates.

Purity: To minimize carbon contamination in the resulting films.

Furthermore, CpIn and its derivatives are promising precursors for more complex materials beyond binary oxides. There is significant potential for their use in depositing ternary and quaternary materials, such as the chalcopyrite semiconductor Copper Indium Gallium Selenide (CIGS), which is used in high-performance solar cells. americanelements.com

PropertyCpIn/O3 ALD Process acs.orgInCl3/H2O ALD Process acs.org
Precursor Temperature 40 °C285 °C
Deposition Temperature 200–450 °C200–500 °C
Growth Rate 1.3–2.0 Å/cycle~0.3 Å/cycle
Film Etching NoYes
Suitability for Nanopores HighLow

Deeper Understanding of Indium(I) Reactivity in Complex Chemical Environments

Despite decades of study, a comprehensive understanding of the reactivity of cyclopentadienylindium(I) is still developing. Its chemistry is often more complex than simple ligand association or dissociation. The behavior of the indium(I) lone pair, the influence of solvent, and the role of counter-ions are all areas requiring deeper investigation. core.ac.uk

Future research will employ a combination of advanced experimental and computational techniques to probe these fundamentals.

Computational Chemistry: Density Functional Theory (DFT) calculations can provide insight into the electronic structure of CpIn and its derivatives, helping to rationalize observed reactivity and predict the outcomes of new reactions. scholaris.ca For example, computational analyses can illustrate how the anion in a system affects the energy and availability of the In(I) "lone pair" for chemical reactions. core.ac.uk

In-situ Spectroscopy: Techniques such as variable-temperature NMR and specialized IR spectroscopy can be used to observe reactive intermediates and elucidate reaction mechanisms in real-time. This is crucial for understanding complex transformations, such as the formation of metallopolymers from the reaction of indium(I) with certain diazabutadiene ligands. chemistryviews.org

Exploring Reaction Scope: Systematically studying the reactivity of CpIn with a broader range of substrates—including protic reagents, unsaturated organic molecules, and main group element hydrides—will expand its known chemical transformations and potentially uncover new synthetic applications.

A deeper mechanistic understanding will be essential for rationally designing the new ligands and catalytic systems discussed in the preceding sections, moving the field from serendipitous discovery to targeted innovation.

Q & A

Q. What are the key experimental precautions for handling Cyclopentadienylindium(I) in inert-atmosphere synthesis?

Cyclopentadienylindium(I) must be stored and handled under inert gas (e.g., argon or nitrogen) to prevent oxidation or degradation. Experimental setups should use Schlenk lines or gloveboxes, and reaction vessels must be rigorously purged with inert gas before use. Safety protocols include avoiding exposure to moisture, sunlight, and high temperatures (storage below 25°C recommended) . Characterization should prioritize immediate analysis post-synthesis due to potential air sensitivity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing Cyclopentadienylindium(I) complexes?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹¹⁵In NMR) to confirm ligand coordination and indium center geometry.
  • X-ray diffraction (XRD) for precise structural elucidation of crystalline products.
  • Elemental analysis to verify purity and stoichiometry.
  • FT-IR spectroscopy to detect cyclopentadienyl ligand vibrational modes (e.g., C–H stretches at ~3100 cm⁻¹). Comparative data with analogous indium(I) compounds (e.g., indium halides) should be included to validate results .

Q. How can researchers design reproducible synthetic routes for Cyclopentadienylindium(I) derivatives?

Methodological steps:

  • Optimize solvent choice (e.g., toluene or THF for solubility).
  • Control reaction stoichiometry (1:1 molar ratio of indium precursor to cyclopentadienyl ligand).
  • Monitor reaction progress via in-situ techniques (e.g., Raman spectroscopy).
  • Include inert-atmosphere purification steps (e.g., sublimation under vacuum). Document all parameters (temperature, time, pressure) to enable replication .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermal stability data for Cyclopentadienylindium(I) complexes?

Discrepancies may arise from variations in sample purity, measurement techniques, or environmental conditions. To address this:

  • Conduct thermogravimetric analysis (TGA) under controlled atmospheres (inert vs. air).
  • Compare decomposition onset temperatures across multiple synthesis batches.
  • Use computational methods (DFT) to model thermodynamic stability and identify decomposition pathways. Publish raw datasets and experimental conditions to facilitate cross-study validation .

Q. How can mechanistic studies elucidate the redox behavior of Cyclopentadienylindium(I) in catalytic applications?

Advanced approaches:

  • Cyclic voltammetry to map redox potentials and electron-transfer kinetics.
  • In-situ X-ray absorption spectroscopy (XAS) to track indium oxidation states during catalysis.
  • Isotopic labeling (e.g., deuterated ligands) to probe reaction intermediates. Pair experimental data with computational modeling (e.g., Marcus theory for electron transfer) to construct reaction mechanisms .

Q. What methodologies validate the electronic structure of Cyclopentadienylindium(I) in theoretical studies?

Combine:

  • Multiconfigurational quantum chemistry calculations (e.g., CASSCF) to account for relativistic effects on indium.
  • Natural Bond Orbital (NBO) analysis to quantify ligand-to-metal charge transfer.
  • Benchmark computational results against experimental metrics (e.g., NMR chemical shifts, bond lengths from XRD). Discrepancies >5% between theory and experiment warrant re-evaluation of basis sets or functional choices .

Methodological Framework Table

Research Objective Recommended Techniques Key References
Synthesis OptimizationSchlenk line protocols, sublimation, stoichiometric titration
Structural CharacterizationXRD, NMR, FT-IR, elemental analysis
Stability/Reactivity AnalysisTGA, DSC, in-situ Raman spectroscopy
Mechanistic InvestigationCyclic voltammetry, XAS, isotopic labeling, DFT modeling

Guidelines for Rigorous Research Design

  • PICO Framework : Define Population (compound variants), Intervention (synthetic/analytical methods), Comparison (benchmark compounds), Outcome (structural/functional insights) .
  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to organometallic chemistry or materials science .
  • Data Transparency : Archive raw spectra, crystallographic files (.cif), and computational inputs/outputs in repositories like Zenodo or ICAT .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.